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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzyl chloride
CAS No.: 1261749-34-1
Cat. No.: B1383543
Get Quote
. J

Compound Profile & Structural Analysis

2-Fluoro-5-iodobenzyl chloride (also known as 1-(chloromethyl)-2-fluoro-5-iodobenzene) is a
tri-functionalized aromatic building block.[1] Its reactivity is defined by three distinct sites: the
electrophilic benzylic chloride, the nucleophilic-susceptible aryl fluoride, and the cross-coupling-
ready aryl iodide.
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Property Data
IUPAC Name 1-(Chloromethyl)-2-fluoro-5-iodobenzene
CAS Number 1261749-34-1
C
Molecular Formula H
CIFI
Molecular Weight 270.47 g/mol

Low-melting solid or viscous oil (dependent on

Physical State )
purity)

S
o 2 (Benzylic), S
Key Reactivity
Ar (Fluorine displacement), Suzuki/Heck
(lodine)

Structural Visualization

The molecule exhibits a 1,2,4-substitution pattern. The fluorine atom at position 2 exerts a
significant electronic influence on the NMR spectra due to spin-spin coupling (

and
).
Mass Spectrometry (MS) Analysis

The mass spectrum of 2-Fluoro-5-iodobenzyl chloride is characterized by the unique isotopic
signatures of Chlorine and lodine.

Key lonization Features (El, 70 eV)

e Molecular lon (M

): The parent peak appears at m/z 270.
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« |sotopic Pattern: A distinctive 3:1 ratio is observed between m/z 270 (

Cl) and m/z 272 (
CI), confirming the presence of a single chlorine atom.
o Base Peak: Often observed at m/z 235 (Loss of Cl) or m/z 108 (Loss of | and CI, formation of

fluorotropylium ion).

Fragmentation Pathway

The fragmentation follows a logical loss of the labile benzylic chlorine followed by the aryl
iodide.

[M - ClJ+ ) M- Cl -]+
Benzylic Cation - Fluorotropylium
m/z 235 m/z 108

Molecular lon (M+)

m/z 270/272 [M - CH2CIJ+
Aryl Cation

m/z 221

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 2-Fluoro-5-iodobenzyl chloride under Electron

lonization (EI).

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbon-halogen stretches and the aromatic ring

vibrations.
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Frequency (cm

Assignment Description

)

Weak, sharp aromatic proton
3050 — 3080 C-H Stretch (Ar) ]

signals.

Methylene (-CH
2950, 2850 C-H Stretch (Alk) ) symmetric/asymmetric

stretch.

Characteristic aromatic ring
1580, 1480 C=C Stretch o

skeletal vibrations.

Strong, broad band typical of
1240 - 1260 C-F Stretch )

aryl fluorides.

In-plane bending/stretching
1050 - 1100 C-I Stretch . _

interaction.

Strong absorption,
680 — 750 C-ClI Stretch

characteristic of alkyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for characterizing this compound, particularly due to the diagnostic

F couplings.

H NMR (400 MHz, CDCI )

The proton spectrum displays a characteristic AMX spin system for the aromatic protons,
further split by fluorine coupling.
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Shift ( Coupling (
Multiplicity Integral Assignment
ppm) Hz)
H6 (Ortho to CH
7.75-7.80 dd (or ddd) 1H ,
Cl, Meta to I)
H4 (Ortho to I,
7.60—7.65 ddd 1H
Meta to F)
6.85-6.90 dd 1H , H3 (Ortho to F)
CH
4.62 s (or d) 2H CI (Benzylic
Methylene)
Analysis:

o H3 (Ortho to F): Appears most upfield among aromatics due to the shielding resonance
effect of Fluorine, despite its inductive withdrawal. It shows a large

coupling (~9 Hz).

e H4 (Meta to F, Ortho to I): Deshielded by the lodine atom (heavy atom effect/anisotropy) and
appears as a complex multiplet due to coupling with H3, H6, and F.

e H6 (Ortho to CH

Cl): Deshielded by the electron-withdrawing chloromethyl group.

C NMR (100 MHz, CDCI )

The carbon spectrum is complex due to C-F splitting.
e C-F(C2):

ppm (doublet,
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Hz).
e C-I1(C5):

ppm (shielded significantly by lodine).
« Benzylic C (CH

):

ppm (doublet,

Hz).
F NMR (376 MHz, CDCI )
. Shift

to

ppm.

o Pattern: Multiplet (due to coupling with H3, H4, and H6).

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, follow this preparation protocol.

NMR Sample Preparation[1][2]
e Solvent Choice: Use Chloroform-d (CDCI
) (99.8% D) containing 0.03% TMS as an internal standard.

e Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

« Filtration: If the sample contains suspended solids (common if synthesized from alcohol via
SOCI

), filter through a cotton plug into the NMR tube to prevent line broadening.

e Acquisition:
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o Set relaxation delay (

) to >2 seconds to allow full relaxation of protons ortho to lodine.
o Acquire

F spectrum (unprotonated and proton-coupled) to confirm the fluorine position.

GC-MS Method

e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: 60°C (1 min hold)
20°C/min

280°C (5 min hold).

Detection: El Source at 230°C.

Synthesis Context & References

This spectral data is typically derived from the synthesis via 2-Fluoro-5-iodotoluene (radical
halogenation) or 2-Fluoro-5-iodobenzyl alcohol (chlorination).

References

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
CID 1261749-34-1. Retrieved from [Link]

e Knochel, P. et al. (2018).[2] Preparation and Application of Functionalized Organometallics.
(Contains NMR data for the precursor 2-Fluoro-5-iodotoluene). Retrieved from [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
e 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

» To cite this document: BenchChem. [Technical Guide: Spectral Data of 2-Fluoro-5-
iodobenzyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1383543/docs#technical-guide-spectral-data-of-2-
fluoro-5-iodobenzyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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